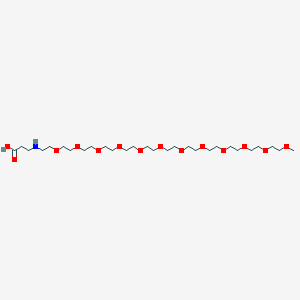

m-PEG12-NH-C2-acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

m-PEG12-NH-C2-acid: is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group. This compound is often used as a linker in various biochemical applications due to its hydrophilic properties, which enhance solubility in aqueous media . The structure of this compound includes a PEG chain with twelve ethylene glycol units, a secondary amine, and a carboxylic acid group .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-NH-C2-acid typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.

Amine Introduction: The PEGylated intermediate is then reacted with an amine-containing compound to introduce the secondary amine group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.

Purification: The product is purified using techniques such as chromatography to achieve the desired purity levels.

化学反应分析

Types of Reactions:

Substitution Reactions: The secondary amine group can undergo substitution reactions with activated carboxylic acid esters.

Common Reagents and Conditions:

EDC or HATU: Used as activators for amide bond formation.

Dichloromethane (DCM): Commonly used as a solvent in these reactions.

Major Products:

Amide Derivatives: Formed through the reaction of the carboxylic acid group with primary amines.

Substituted Amine Derivatives: Resulting from substitution reactions involving the secondary amine group.

科学研究应用

Applications in PROTAC Development

PROTAC Technology

PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. They consist of two ligands connected by a linker, where one ligand binds to the target protein and the other to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome .

Role of m-PEG12-NH-C2-acid

- Linker Functionality: The dual functionality of this compound allows for precise targeting and degradation of proteins, enhancing the pharmacological properties of PROTACs by improving solubility and permeability .

- Case Studies: Research has demonstrated that PROTACs utilizing this compound can effectively induce degradation of various oncogenic proteins, showcasing their potential in cancer therapy .

Bioconjugation Applications

This compound is also employed in bioconjugation strategies, where it serves as a linker in antibody-drug conjugates (ADCs). By linking cytotoxic agents to antibodies, it allows for targeted delivery to cancer cells while minimizing systemic toxicity .

Benefits in ADCs

- Target Specificity: Enhances the targeting ability of ADCs by providing a flexible yet stable connection between the drug and antibody.

- Improved Efficacy: Studies indicate that ADCs using PEG linkers exhibit enhanced therapeutic efficacy due to improved solubility and reduced immunogenicity .

Case Studies and Research Findings

作用机制

Mechanism: The primary mechanism of action of m-PEG12-NH-C2-acid involves the formation of stable amide bonds with primary amine groups. This reaction is facilitated by activators like EDC or HATU, which convert the carboxylic acid group into a more reactive intermediate .

Molecular Targets and Pathways:

Primary Amines: The carboxylic acid group targets primary amines to form amide bonds.

Bioconjugation Pathways: The PEG chain enhances solubility and reduces immunogenicity, making it suitable for various bioconjugation pathways.

相似化合物的比较

m-PEG12-CH2CH2NH2: Similar structure but lacks the terminal carboxylic acid group.

m-PEG12-CH2CH2COOH: Similar structure but lacks the secondary amine group.

Uniqueness:

生物活性

m-PEG12-NH-C2-acid is a specialized polyethylene glycol (PEG)-based compound that has garnered attention for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound consists of a twelve-unit PEG chain, which enhances solubility and biocompatibility, and is functionalized with both an amine group and a carboxylic acid. These functional groups allow for the formation of covalent bonds with various biomolecules, facilitating targeted therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound is represented as C42H85N3O16 with a CAS number of 1949843-39-3. Its unique properties stem from its dual functionalities, which are crucial for its application in drug conjugation technologies.

The biological activity of this compound is primarily characterized by its ability to form amide bonds via the reaction between its amine and carboxylic acid groups. This reactivity is essential in the development of PROTACs, which utilize the ubiquitin-proteasome system to selectively degrade target proteins within cells. By enhancing the pharmacological properties of these conjugates, this compound improves their solubility and permeability, making them more effective in therapeutic contexts .

Applications in Drug Development

This compound plays a pivotal role in the synthesis of targeted therapies, particularly in cancer treatment. PROTACs created using this linker have shown promise in selectively degrading oncogenic proteins, thereby offering a novel approach to cancer therapeutics. The compound's ability to enhance solubility while maintaining biological activity underscores its importance in pharmaceutical research .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various therapeutic applications:

- Targeted Protein Degradation : Research indicates that PROTACs utilizing this compound effectively degrade specific target proteins associated with cancer progression. For instance, studies demonstrated that these PROTACs could induce degradation of proteins like BRD4 and MYC, which are critical in several malignancies .

- In Vitro Studies : In vitro experiments have shown that compounds linked with this compound exhibit increased cellular uptake and enhanced therapeutic efficacy compared to traditional small molecules. The enhanced solubility provided by the PEG moiety allows for better bioavailability .

- Comparative Analysis : A comparative analysis of various PEG linkers revealed that those incorporating this compound displayed superior performance in terms of stability and efficacy in cellular environments. This was attributed to the optimal balance between linker length and flexibility .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₄₂H₈₅N₃O₁₆ |

| CAS Number | 1949843-39-3 |

| Molecular Weight | 885.16 g/mol |

| Solubility | High (in aqueous media) |

| Functional Groups | Amine, Carboxylic Acid |

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H57NO14/c1-32-6-7-34-10-11-36-14-15-38-18-19-40-22-23-42-26-27-43-25-24-41-21-20-39-17-16-37-13-12-35-9-8-33-5-4-29-3-2-28(30)31/h29H,2-27H2,1H3,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNFYHANXNFDOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H57NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。